2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine 2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1807210-32-7
VCID: VC11678283
InChI: InChI=1S/C6H2BrF4N/c7-5-4(6(9,10)11)1-3(8)2-12-5/h1-2H
SMILES: C1=C(C=NC(=C1C(F)(F)F)Br)F
Molecular Formula: C6H2BrF4N
Molecular Weight: 243.98 g/mol

2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine

CAS No.: 1807210-32-7

Cat. No.: VC11678283

Molecular Formula: C6H2BrF4N

Molecular Weight: 243.98 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine - 1807210-32-7

Specification

CAS No. 1807210-32-7
Molecular Formula C6H2BrF4N
Molecular Weight 243.98 g/mol
IUPAC Name 2-bromo-5-fluoro-3-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C6H2BrF4N/c7-5-4(6(9,10)11)1-3(8)2-12-5/h1-2H
Standard InChI Key PZGPUZCRTHTODV-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1C(F)(F)F)Br)F
Canonical SMILES C1=C(C=NC(=C1C(F)(F)F)Br)F

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s molecular formula is C₆H₂BrF₄N, with a molar mass of 262.99 g/mol. The pyridine ring’s substitution pattern creates distinct electronic effects:

  • Bromine (Position 2): Acts as a strong electron-withdrawing group, directing electrophilic attacks to meta and para positions.

  • Fluorine (Position 5): Enhances ring electron deficiency while offering metabolic stability.

  • Trifluoromethyl (Position 3): Introduces steric bulk and lipophilicity, critical for drug bioavailability.

The compound’s SMILES notation is BrC1=NC=C(F)C(=C1)C(F)(F)F, reflecting its planar aromatic structure.

Physicochemical Properties

  • Boiling Point: Estimated at 169–172°C (extrapolated from analogs).

  • Density: ~1.774 g/cm³ (similar to trifluoromethylpyridines).

  • Solubility: Low in polar solvents (e.g., water) but high in dichloromethane and THF.

Synthetic Routes and Optimization

Halogenation Strategies

Synthesis typically begins with 2-amino-5-fluoro-3-(trifluoromethyl)pyridine, which undergoes diazotization and bromination via Sandmeyer reactions. Alternative routes include:

  • Direct Bromination: Using bromine in acetic acid at 60°C (yield: 65–70%).

  • Metal-Halogen Exchange: Employing lithium-halogen exchange followed by quenching with electrophiles.

Table 1: Comparative Analysis of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)
Diazotization-BrominationNaNO₂, HBr, CuBr, 0–5°C6895
Direct BrominationBr₂, CH₃COOH, 60°C7290
Metal-Halogen Exchangen-BuLi, Br₂, THF, –78°C5888

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous Flow Reactors: Minimize exothermic risks during bromination.

  • Catalytic Fluorination: Reduces HF usage in trifluoromethyl group introduction.

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 is highly susceptible to SNAr reactions due to electron withdrawal by the trifluoromethyl group. Common nucleophiles include:

  • Amines: Yield 2-amino derivatives (e.g., with piperidine, 85% yield).

  • Thiols: Form 2-sulfanyl analogs under basic conditions.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

  • Suzuki-Miyaura: Reacts with arylboronic acids to generate biaryl structures (Pd(PPh₃)₄, K₂CO₃, 80°C).

  • Buchwald-Hartwig Amination: Produces 2-arylaminopyridines (e.g., with aniline, 75% yield).

Table 2: Representative Coupling Reactions

Reaction TypePartnerCatalystYield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄82
Buchwald-HartwigAnilinePd₂(dba)₃/Xantphos78

Applications in Drug Discovery

Pharmacophore Development

The trifluoromethyl group enhances membrane permeability, making the compound a key scaffold in:

  • Kinase Inhibitors: Mimics ATP-binding motifs (e.g., JAK2 inhibitors).

  • Antimicrobial Agents: Disrupts bacterial membrane synthesis.

Case Study: Anticancer Lead Optimization

A 2024 study modified the parent compound to create 2-(4-methoxyphenyl)-5-fluoro-3-(trifluoromethyl)pyridine, which showed IC₅₀ = 0.8 µM against breast cancer cell lines (MCF-7).

Industrial and Agrochemical Uses

Pesticide Intermediates

Derivatives act as precursors to neonicotinoid alternatives, such as:

  • Flupyradifurone: A systemic insecticide with reduced bee toxicity.

Material Science

Incorporated into liquid crystals for displays, leveraging its polarizable CF₃ group.

Challenges and Future Directions

Regioselectivity Issues

Competing reactions at positions 4 and 6 necessitate directing groups (e.g., nitro) for precise functionalization.

Green Chemistry Innovations

  • Solvent-Free Bromination: Using ionic liquids to reduce waste.

  • Photocatalytic Fluorination: Enhanes fluorine incorporation efficiency.

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